![molecular formula C24H21N5O3 B1202957 N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Applications
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide and its derivatives have demonstrated potential in antitubercular and antibacterial applications. A study by Deshmukh et al. (2019) involved the synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones, which showed notable in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests the compound's role in combating tuberculosis and other bacterial infections (Deshmukh et al., 2019).
Anticancer Properties
The compound and its analogs have been researched for their potential in cancer treatment. Antypenko et al. (2016) found that certain N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, a related group of compounds, exhibited high growth inhibition of human tumor cell lines, particularly against melanoma. This indicates a promising avenue for the development of new anticancer drugs (Antypenko et al., 2016).
Antimicrobial Activities
Various studies have demonstrated the antimicrobial capabilities of derivatives of this compound. Kategaonkar et al. (2010) synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which showed significant antibacterial and antifungal activities (Kategaonkar et al., 2010).
Antidepressant Activity
Xian-yu Sun et al. (2011) conducted a study on 4,5-dihydro-7-alkoxy(phenoxy)-tetrazolo[1,5-a]quinoline derivatives, which were synthesized as potential antidepressant agents. The pharmacological results showed strong activity in animal models, indicating the potential for developing new antidepressant medications (Xian-yu Sun et al., 2011).
Anti-inflammatory and Analgesic Effects
Compounds derived from N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide have been evaluated for their anti-inflammatory and analgesic properties. Rajanarendar et al. (2012) synthesized a series of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which showed potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Eigenschaften
Produktname |
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide |
|---|---|
Molekularformel |
C24H21N5O3 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N-[(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H21N5O3/c1-17-9-10-22-18(12-17)13-19(24-25-26-27-29(22)24)14-28(15-21-8-5-11-31-21)23(30)16-32-20-6-3-2-4-7-20/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
DJYCSZBSFTYFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)CN(CC4=CC=CO4)C(=O)COC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B1202877.png)
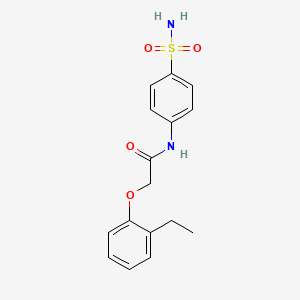
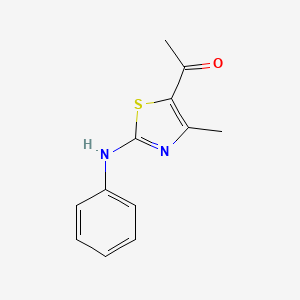
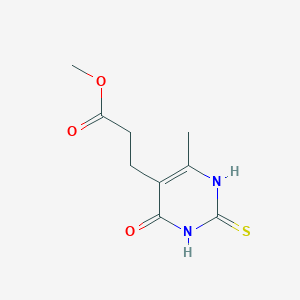
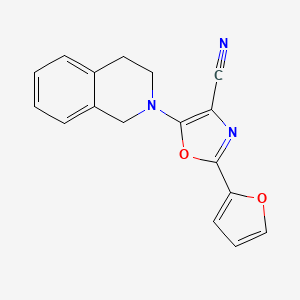
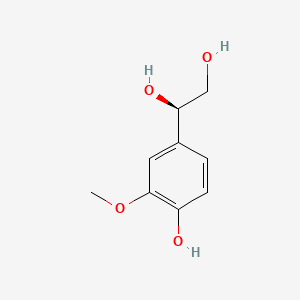
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
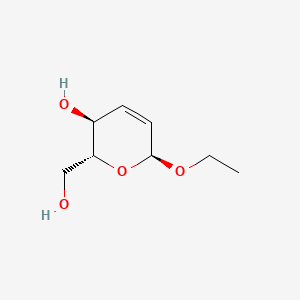
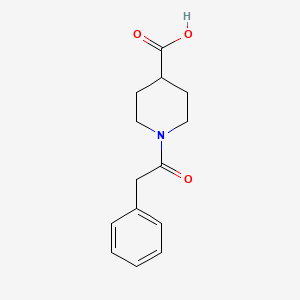
![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
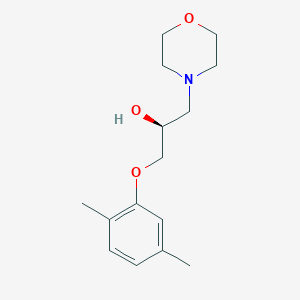
![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)